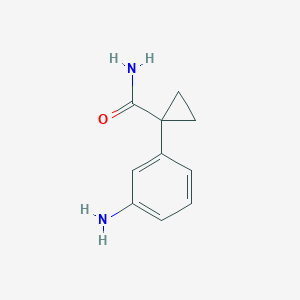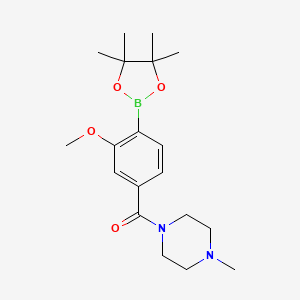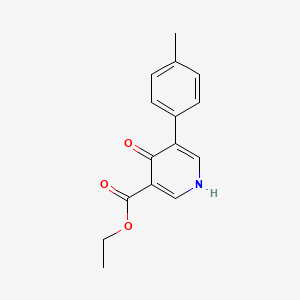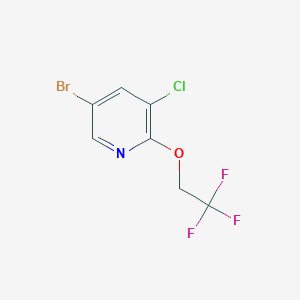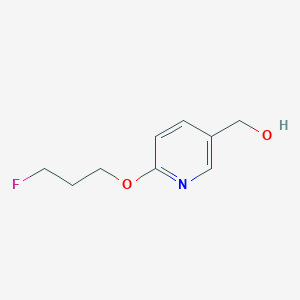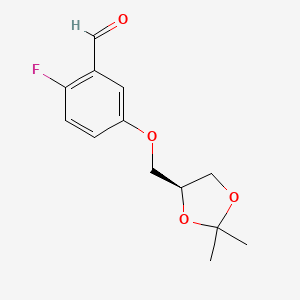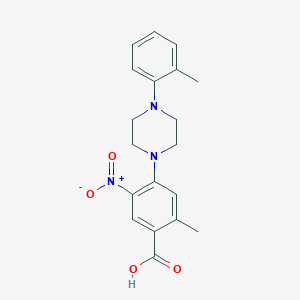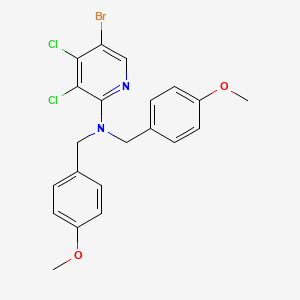
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine
Vue d'ensemble
Description
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine (5-Br-3,4-DCD-N,N-BMP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used to study the mechanism of action of drugs, investigate the biochemical and physiological effects of drugs, and investigate the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
Regioselective Synthesis and X-ray Crystallography Analysis
Research on compounds with similar halogen and substituent patterns, such as 5-bromo-2,4-dichloro-6-methylpyrimidines, demonstrates regioselective synthesis techniques and X-ray crystallography analysis. These methods allow for detailed structural characterization and understanding of reaction pathways, highlighting the importance of precise chemical manipulation in synthesizing complex molecules for specific applications (Doulah et al., 2014).
Photophysicochemical Properties and Photocatalytic Applications
A study on zinc(II) phthalocyanine derivatives substituted with similar chemical moieties has shed light on their photophysicochemical properties, such as fluorescence and singlet oxygen production, which are crucial for applications in photocatalytic processes and potentially in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021). These findings suggest that compounds with related structures could be engineered for specific optical and electronic properties, making them suitable for environmental remediation or medical treatments.
Catalytic Applications in Organic Synthesis
The catalytic potential of complexes involving similar structural motifs has been explored, particularly in the context of oxidative reactions and C-C bond cleavage. For instance, vanadium complexes of bis(phenolate) ligands have shown efficiency in mediating oxidative cleavage of pinacol, hinting at the broader applicability of related compounds in facilitating complex organic transformations (Zhang et al., 2012).
Propriétés
IUPAC Name |
5-bromo-3,4-dichloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrCl2N2O2/c1-27-16-7-3-14(4-8-16)12-26(13-15-5-9-17(28-2)10-6-15)21-20(24)19(23)18(22)11-25-21/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGRMVKUQQIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
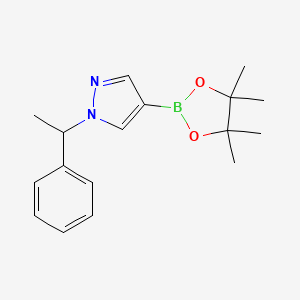

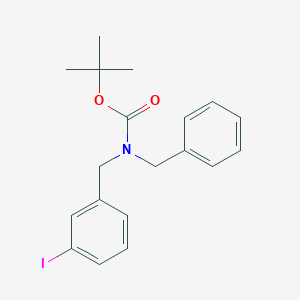
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
